molecular formula C9H9BrO3 B1268469 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde CAS No. 3111-37-3

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Cat. No. B1268469
CAS RN: 3111-37-3
M. Wt: 245.07 g/mol
InChI Key: GWEFTCNMUHHQLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 3-bromo-N′-[(E)-4-hydroxybenzylidene]benzohydrazide demonstrates methods that could potentially be adapted for synthesizing 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. These processes often involve the reaction of 4-hydroxybenzaldehyde with bromine-containing compounds in methanol, showcasing a foundation for synthesizing bromo-hydroxybenzaldehydes under mild conditions (Yang et al., 2008).

Molecular Structure Analysis

Crystallographic studies on similar bromo-hydroxybenzaldehydes provide insights into the molecular structure of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. These compounds typically exhibit planar structures, with variations depending on the nature of substituents, which can affect the crystal packing through hydrogen bonding or π-π interactions (Chumakov et al., 2014).

Chemical Reactions and Properties

Bromo-hydroxybenzaldehydes engage in various chemical reactions, including condensation and halogenation processes, which could be indicative of the reactivity of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. For instance, the compound could participate in reactions with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond, potentially leading to the formation of 2-alkenoylphenols under specific conditions (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of bromo-hydroxybenzaldehydes, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents, affecting the compound's application in various fields (Silva et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and participation in specific types of chemical reactions, are defined by the functional groups present in the compound. The presence of the bromo, ethoxy, and hydroxy groups in 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde suggests a potential for versatile chemical behavior, including electrophilic substitutions and participation in condensation reactions (Blasco et al., 2017).

Scientific Research Applications

Analytical Techniques

  • The determination of compounds similar to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, such as 3-bromo-4-hydroxybenzaldehyde, has been studied using gas chromatography. This method is characterized by its simplicity, speed, accuracy, and precision, offering a reliable approach for analyzing such compounds (Shi Jie, 2000).

Chemical Synthesis

  • There has been a significant focus on improving the synthesis process of related compounds like 3-bromo-4-hydroxybenzaldehyde. For instance, a method using p-hydroxybenzaldehyde as the raw material and H2O2/HBr as the bromination agent was developed, achieving a product yield of up to 70.04%. This process is noted for being less environmentally polluting (Zhang Song-pei, 2009).

Environmental Chemistry

  • The red alga Rhodomela larix has been found to contain compounds similar to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, such as 3-bromo-4-hydroxybenzaldehyde. These bromophenols have been isolated alongside other known bromophenols from the same species (Minoru Suzuki, Nobuhiko Kowata, E. Kurosawa, 1980).

Material Science

  • Studies have been conducted on the solubility of compounds like 3-bromo-4-hydroxybenzaldehyde in various monosolvents. The solubility was found to increase with temperature and varied across different solvents. This research is crucial for understanding the properties and applications of such compounds in different solvents (Zhehua Jia, Hao Yin, Youhua Zhao, Hongkun Zhao, 2020).

Crystallography

Safety And Hazards

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-5-ethoxy-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEFTCNMUHHQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346475
Record name 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

CAS RN

3111-37-3
Record name 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
LKS Gujjala, TK Bandyopadhyay, R Banerjee - Energy conversion and …, 2019 - Elsevier
… Major components of phenolics include cinnamic acid, 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde and benzoic acid. Central composite design based response surface methodology …
Number of citations: 10 www.sciencedirect.com
L Zhang, W Liu, F Mao, J Zhu, G Dong… - Archiv der …, 2015 - Wiley Online Library
… In parallel, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (14b) was acquired by halogenation of the commercial 3-ethoxy-4-hydroxybenzaldehyde (13b). Subsequent O-alkylation …
Number of citations: 6 onlinelibrary.wiley.com
Y Guo, XM Fan, M Nie, HW Liu, DH Liao… - European Journal of …, 2015 - Wiley Online Library
An efficient and practical short‐chain alkoxylation of unactivated aryl bromides has been developed with special attention focussed on the applicability of the reaction. Sodium alkoxide …
KC Sherpa, MM Ghangrekar, R Banerjee - Journal of environmental …, 2018 - Elsevier
… -1-Benzopyran-2-one, 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde falls under main G and S type … Aromatic compound like 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, 3,5-di-tert-Butyl-4-…
Number of citations: 42 www.sciencedirect.com
B Kumar, J Devi, A Dubey, A Tufail, B Taxak - Scientific Reports, 2023 - nature.com
… , eight transition metal complexes bearing hydrazone ligands of 2-methoxy-1-napthaldehyde, 3,5-bis(trifluoromethyl)benzohydrazide and 3-bromo-5-ethoxy-4-hydroxybenzaldehyde …
Number of citations: 3 www.nature.com
B Kumar, J Devi, A Dubey, A Tufail… - Applied Organometallic … - Wiley Online Library
… (0.820 g, 4.0 mmol) was refluxed for 4–5 h by dissolving in 40-mL methanol with 2-methoxy-1-napthaldehyde (0.0744 g, 4.0 mmol)/3-bromo-5-ethoxy-4-hydroxybenzaldehyde (0.980 g, …
Number of citations: 0 onlinelibrary.wiley.com
A Avanthi, R Banerjee - Industrial Crops and Products, 2016 - Elsevier
… 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde which are produced from alcohol precursors upon Cα–Cβ cleavage by laccase were found. Similar aldehydes were reported by Heap et al. (…
Number of citations: 70 www.sciencedirect.com
RC Rajak, P Saha, M Singhvi, D Kwak, D Kim… - Green …, 2021 - pubs.rsc.org
… Among aldehydes, benzaldehyde (RT 16.837 and composition 0.08%) and 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (RT 21.470 and composition 1.17%) were identified. The …
Number of citations: 31 pubs.rsc.org
KN Sarsenbayev, AB Sarsenbayeva… - World Applied Sciences …, 2013 - Citeseer
Accepted: Sep 19, 2013; Published: Sep 24, 2013 Abstract: Ethnopharmacological relevance: Cistanche deserticola (CD) known as “ginseng of the desert” is used in Chinese traditional …
Number of citations: 5 citeseerx.ist.psu.edu
J Devi, B Kumar, A Dubey, A Tufail, A Boora - BioMetals, 2023 - Springer
… For synthesizing the thiosemicarbazone ligands, the 3,4,5-trimethoxybenzaldehyde (0.784 g, 4.0 mmol)/3-bromo-5-ethoxy-4-hydroxybenzaldehyde (0.980 g, 4.0 mmol) was mixed with 4…
Number of citations: 3 link.springer.com

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